Cas no 1511090-34-8 (3-cyclohexyl-1,1-difluoropropan-2-amine)

3-Cyclohexyl-1,1-difluoropropan-2-amine is a fluorinated amine compound characterized by its cyclohexyl substituent and difluoromethyl group. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic resistance and bioavailability in active ingredients. The cyclohexyl moiety provides steric bulk, potentially influencing selectivity in binding interactions. This compound is particularly useful in the development of bioactive molecules where fluorine incorporation is desired for tuning electronic and steric properties. It is typically handled under controlled conditions due to its reactive amine functionality. Suitable for research applications requiring fluorinated building blocks with tailored physicochemical properties.
3-cyclohexyl-1,1-difluoropropan-2-amine structure
1511090-34-8 structure
商品名:3-cyclohexyl-1,1-difluoropropan-2-amine
CAS番号:1511090-34-8
MF:C9H17F2N
メガワット:177.234789609909
CID:6199553
PubChem ID:80605135

3-cyclohexyl-1,1-difluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-cyclohexyl-1,1-difluoropropan-2-amine
    • AKOS019171611
    • EN300-1234319
    • 1511090-34-8
    • インチ: 1S/C9H17F2N/c10-9(11)8(12)6-7-4-2-1-3-5-7/h7-9H,1-6,12H2
    • InChIKey: RUWDGAWHIXKERD-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1CCCCC1)N)F

計算された属性

  • せいみつぶんしりょう: 177.13290587g/mol
  • どういたいしつりょう: 177.13290587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-cyclohexyl-1,1-difluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1234319-10000mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
10000mg
$3929.0 2023-10-02
Enamine
EN300-1234319-1000mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
1000mg
$914.0 2023-10-02
Enamine
EN300-1234319-100mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
100mg
$804.0 2023-10-02
Enamine
EN300-1234319-50mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
50mg
$768.0 2023-10-02
Enamine
EN300-1234319-1.0g
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
1g
$0.0 2023-06-08
Enamine
EN300-1234319-500mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
500mg
$877.0 2023-10-02
Enamine
EN300-1234319-5000mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
5000mg
$2650.0 2023-10-02
Enamine
EN300-1234319-2500mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
2500mg
$1791.0 2023-10-02
Enamine
EN300-1234319-250mg
3-cyclohexyl-1,1-difluoropropan-2-amine
1511090-34-8
250mg
$840.0 2023-10-02

3-cyclohexyl-1,1-difluoropropan-2-amine 関連文献

3-cyclohexyl-1,1-difluoropropan-2-amineに関する追加情報

Introduction to 3-cyclohexyl-1,1-difluoropropan-2-amine (CAS No. 1511090-34-8) and Its Emerging Applications in Chemical Biology

3-cyclohexyl-1,1-difluoropropan-2-amine, identified by the chemical identifier CAS No. 1511090-34-8, represents a novel compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its structural uniqueness, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both cyclohexyl and fluorine substituents in its molecular framework imparts distinct physicochemical properties that make it a valuable candidate for further exploration.

The compound’s structure consists of a propanamine backbone modified with a cyclohexyl group at the third carbon and two fluorine atoms at the first carbon. This configuration not only influences its reactivity but also opens up possibilities for diverse functionalization strategies. The cyclohexyl moiety contributes to steric hindrance and lipophilicity, while the 1,1-difluoropropan-2-amine segment introduces unique electronic and metabolic properties. Such features are highly relevant in the design of bioactive molecules, where both spatial orientation and electronic distribution play critical roles.

In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The incorporation of fluorine atoms into drug candidates has been extensively studied, with compounds like 3-cyclohexyl-1,1-difluoropropan-2-amine demonstrating promising potential in this regard. The fluorine atoms in this molecule can influence both the solubility and bioavailability of any derivative compounds, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 3-cyclohexyl-1,1-difluoropropan-2-amine is its versatility as a building block in organic synthesis. Its structural features allow for modifications at multiple positions, enabling the creation of a wide array of derivatives with tailored properties. For instance, further functionalization could lead to compounds with enhanced binding interactions with biological targets or improved pharmacological activity. This adaptability is particularly valuable in hit-to-lead optimization processes, where rapid diversification of molecular structures is essential.

Recent advancements in computational chemistry have further accelerated the exploration of such compounds. Molecular modeling techniques can predict how modifications to 3-cyclohexyl-1,1-difluoropropan-2-amine might affect its interactions with biological targets, providing insights that guide experimental design. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of promising candidates for further validation.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms can modulate key pharmacophoric elements such as hydrogen bonding patterns and electronic distributions. In 3-cyclohexyl-1,1-difluoropropan-2-amine, the electron-withdrawing nature of fluorine atoms can enhance binding affinity to certain biological receptors, while simultaneously influencing metabolic pathways that determine drug clearance. Such dual functionality makes this compound particularly intriguing for therapeutic applications.

Moreover, the cyclohexyl group in this molecule contributes to its stability under various conditions, which is a critical factor in drug formulation and delivery. The rigidity provided by the cyclohexane ring can prevent unwanted conformational changes that might diminish bioactivity. This stability is complemented by the amine functionality at the terminal position, which serves as a versatile handle for further chemical transformations.

Current research trends indicate that 3-cyclohexyl-1,1-difluoropropan-2-amine could find applications beyond traditional pharmaceuticals. Its unique structural motifs make it suitable for use as an intermediate in specialty chemicals or agrochemicals where similar properties are desired. The ability to fine-tune its characteristics through strategic modifications opens up numerous possibilities across different industries.

In conclusion,3-cyclohexyl-1,1-difluoropropan-2-amine (CAS No. 1511090-34-8) stands out as a multifaceted compound with significant potential in chemical biology and pharmaceutical development. Its structural features—comprising both cyclohexyl and fluorine substituents—endow it with unique properties that are advantageous for drug design and synthetic applications. As research continues to uncover new methodologies for leveraging such compounds,3-cyclohexyl-1,1-difluoropropan-2-amine is poised to play an increasingly important role in advancing therapeutic innovation.

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